(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a combination of isoquinoline, pyrrolidine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction.
Attachment of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the isoquinoline structure.
Coupling with Naphthalene: The final step involves the coupling of the naphthalene moiety to the intermediate compound, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrrolidine rings.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Material Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isoquinoline and pyrrolidine rings can interact with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(phenyl)methanone
- (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(benzyl)methanone
Uniqueness
The presence of the naphthalene moiety in (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone distinguishes it from similar compounds, potentially offering unique electronic and steric properties that can influence its reactivity and interactions in biological systems.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-24(23-11-5-9-19-7-3-4-10-22(19)23)26-15-13-21(17-26)25-14-12-18-6-1-2-8-20(18)16-25/h1-11,21H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUUMPGFUOQWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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